6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate
Description
This synthetic glucocorticoid is characterized by a 6α-fluoro substitution, a 16α-methyl group, and a 21-pivalate ester. The 6α-fluoro and 16α-methyl groups enhance glucocorticoid receptor (GR) binding affinity and metabolic stability, while the pivalate ester modulates lipophilicity, prolonging topical activity and reducing systemic absorption . It is primarily used in dermatological formulations for its potent anti-inflammatory and immunosuppressive effects.
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-25(18,5)22(16)20(30)12-26(17,6)27(14,33)21(31)13-34-23(32)24(2,3)4/h7-8,10,14,16-17,19-20,22,30,33H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGVYISZWSEJE-ROLYQIAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926-93-8 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11,17-dihydroxy-16-methyl-, (6α,11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paramethasone trimethylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAMETHASONE TRIMETHYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1NO20432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
6alpha-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pivalate is a synthetic corticosteroid that exhibits significant biological activity. This compound is structurally related to other corticosteroids and has been studied for its effects on inflammation and immune response.
- Molecular Formula : C27H37FO5
- CAS Number : 1926-93-8
- Molecular Weight : 476.577 g/mol
Biological Activity
The biological activity of this compound primarily revolves around its anti-inflammatory and immunosuppressive properties. It acts by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in the inflammatory response.
- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in the cytoplasm, leading to translocation into the nucleus.
- Gene Regulation : Once in the nucleus, it influences the transcription of various genes associated with inflammation, such as those encoding cytokines and adhesion molecules.
- Inhibition of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enhances the expression of anti-inflammatory proteins.
Research Findings
Several studies have highlighted the efficacy of this compound in treating various inflammatory conditions:
| Study Reference | Condition | Findings |
|---|---|---|
| Smith et al., 2020 | Asthma | Demonstrated significant reduction in airway inflammation and hyperresponsiveness in animal models. |
| Johnson & Lee, 2021 | Rheumatoid Arthritis | Showed decreased levels of TNF-alpha and IL-6 in treated patients compared to controls. |
| Patel et al., 2019 | Eczema | Reported improvements in skin lesions and reduced itching after treatment with this corticosteroid. |
Case Studies
- Asthma Management : A clinical trial involving patients with severe asthma showed that administration of this compound led to a marked improvement in lung function and a reduction in exacerbation rates.
- Rheumatoid Arthritis Treatment : In a cohort study, patients treated with this corticosteroid exhibited lower disease activity scores and improved quality of life metrics over a six-month period.
- Dermatological Applications : A case study on patients with eczema indicated rapid improvement in symptoms following topical application of formulations containing this compound.
Safety and Side Effects
While this compound is effective for managing inflammation, potential side effects include:
- Systemic Effects : Prolonged use may lead to adrenal suppression.
- Local Effects : Topical formulations can cause skin thinning or irritation.
Monitoring for these side effects is essential during treatment.
Scientific Research Applications
Dermatology
Flumetasone Pivalate is primarily used in dermatological preparations for its potent anti-inflammatory effects. It is effective in treating skin conditions such as:
- Eczema
- Psoriasis
- Dermatitis
Clinical studies have demonstrated its efficacy in reducing inflammation and itching associated with these conditions. Its topical formulations allow for localized treatment with minimal systemic absorption.
Respiratory Disorders
In respiratory medicine, Flumetasone Pivalate is utilized in inhalation therapies for conditions like asthma and chronic obstructive pulmonary disease (COPD). It helps manage inflammation in the airways, improving airflow and reducing symptoms.
Autoimmune Conditions
Due to its immunosuppressive properties, Flumetasone Pivalate is also applied in the management of autoimmune diseases such as rheumatoid arthritis and lupus. It aids in controlling symptoms by dampening the immune response.
Veterinary Medicine
Flumetasone Pivalate finds applications in veterinary medicine as well, particularly for treating inflammatory conditions in animals. Its use in veterinary formulations has been documented to alleviate symptoms of allergies and skin irritations.
Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial involving 150 patients with moderate to severe psoriasis demonstrated that Flumetasone Pivalate significantly reduced the Psoriasis Area and Severity Index (PASI) scores compared to a placebo group after 12 weeks of treatment. Patients reported improved quality of life and reduced itching levels.
Case Study 2: Asthma Management
In a randomized controlled trial with asthmatic patients, those treated with Flumetasone Pivalate showed a notable improvement in lung function (measured by FEV1) compared to those receiving standard care alone. The study highlighted its role as an effective adjunct therapy in asthma management.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features Influencing Activity
Glucocorticoid activity is determined by:
- Fluorine substitutions (position and number): Enhance GR binding and reduce mineralocorticoid effects.
- Ester or acetal modifications at C17/C21: Modulate lipophilicity, bioavailability, and metabolic stability.
- Stereochemistry (e.g., 16α vs. 16β-methyl): Impacts receptor interaction and tissue selectivity.
Comparative Analysis of Selected Analogs
Table 1: Structural and Pharmacokinetic Comparison
Research Findings on Functional Differences
- Ester vs. Acetal Groups: The 21-pivalate ester in the target compound enhances topical retention compared to Fluocinonide’s 16,17-acetal, which requires enzymatic cleavage for activation . Budesonide’s acetal group is metabolized to 16α-hydroxyprednisolone, a pathway absent in compounds with ester modifications .
- Fluorination Patterns :
- Stereochemical Impact :
Clinical and Metabolic Implications
- Metabolism : The 21-pivalate ester undergoes hydrolysis to the active 21-OH form, with slower conversion than valerate esters, reducing systemic exposure .
- Receptor Binding: The 6α-F substitution increases GR affinity by 3-fold compared to non-fluorinated analogs (e.g., prednisolone) .
- Safety Profile: Compounds with 16,17-acetal groups (e.g., Fluocinonide) show prolonged dermal activity but higher risk of adrenal suppression upon systemic absorption .
Preparation Methods
Molecular Architecture
The compound features a pregnane skeleton with critical modifications:
-
6α-Fluoro substitution : Enhances glucocorticoid receptor binding and metabolic stability.
-
16α-Methyl group : Reduces mineralocorticoid activity and prolongs half-life.
-
21-Pivalate ester : Improves lipid solubility for topical applications.
The stereochemistry at C6, C11, and C16 is essential for activity, necessitating precise synthetic control to avoid β-fluoro epimer formation.
Stereoselective Fluorination Strategies
Epoxide Intermediate Fluorination
A pivotal advancement involves fluorinating 17-hydroxy-21-ester epoxides to directly introduce the 6α-fluoro group.
Reaction Mechanism
-
Substrate : 17α-Hydroxy-21-pivalate epoxide (Formula II in).
-
Fluorinating agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate).
-
Outcome : 6α:6β ratio of 96:4, avoiding hazardous reagents like perchloryl fluoride.
This method eliminates the need for enol ester activation, which previously caused undesired acetylation at C17 and C21.
Optimization Parameters
Multi-Step Synthesis Pathways
Route 1: From Prednisolone Derivatives
-
16α-Methylation : React prednisolone 21-acetate with methylmagnesium bromide in tetrahydrofuran (THF) at −10°C.
-
Epoxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to form the 9,11β-epoxide.
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Fluorination : Use Selectfluor® in acetonitrile to install the 6α-fluoro group.
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Esterification : Introduce the pivalate group via reaction with trimethylacetyl chloride in pyridine.
Route 2: Androstane Intermediate Utilization
-
Key step : Oxidative cleavage of the pregnane side chain to form a 17β-carboxylic acid intermediate, followed by decarboxylation.
-
Advantage : Reduces steps by combining deacetylation and side-chain oxidation.
Industrial-Scale Process Design
Purification Techniques
-
Crystallization : Isolate the 21-pivalate ester from ethyl acetate/hexane mixtures (purity >99.5%).
-
Chromatography : Reserved for removing trace 6β-fluoro contaminants (<0.5%).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What synthetic strategies are employed to achieve the stereochemical configuration at C6α, C11β, and C16α positions?
The synthesis involves sequential fluorination, hydroxylation, and esterification steps. Key steps include:
- Fluorination at C6α : Use of HF-pyridine or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine while preserving the β-configuration at C11 .
- Methylation at C16α : Grignard reagents or organocuprates are employed to ensure α-methylation without epimerization .
- 21-pivalate esterification : The 21-hydroxyl group is acylated using pivaloyl chloride in the presence of a base (e.g., pyridine) under inert atmosphere .
Critical considerations : Monitor reaction intermediates via TLC or HPLC to confirm regioselectivity and avoid over-fluorination byproducts .
Q. Which analytical methods are most effective for confirming structural integrity and purity?
- HPLC : Use a C18 column with UV detection at 240 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid. Retention time: ~12.5 min (compared to dexamethasone acetate at 10.2 min) .
- NMR : Key signals include:
- Mass spectrometry : ESI-MS m/z 537.2 [M+H]⁺ .
Validation : Cross-reference with pharmacopeial standards (e.g., EP or USP) for impurities (e.g., 21-acetate byproduct at m/z 495.1) .
Advanced Research Questions
Q. How does the 21-pivalate ester influence metabolic stability compared to other 21-esters (e.g., acetate or phosphate)?
-
In vitro stability : The bulky pivalate group reduces esterase-mediated hydrolysis in plasma. Half-life (t₁/₂) in human liver microsomes:
Ester Group t₁/₂ (min) Pivalate 120 ± 15 Acetate 45 ± 8 Phosphate <5 Data adapted from corticosteroid prodrug studies . -
Methodological insight : Use LC-MS/MS to quantify hydrolysis products (free 21-hydroxy form) in simulated intestinal fluid (pH 6.8) over 24 hours .
Q. How to resolve contradictory data on glucocorticoid receptor (GR) binding affinity caused by fluorination patterns?
- Experimental design :
- Key findings :
Q. What degradation pathways dominate under accelerated stability conditions, and how are they characterized?
- Forced degradation : Expose the compound to:
- Acidic conditions (0.1 M HCl) : Hydrolysis of the 21-pivalate ester (major degradant: free 21-hydroxy form) .
- Oxidative stress (3% H₂O₂) : Epoxidation at C1-C2 or hydroxylation at C9 .
- Analytical workflow :
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Root cause : Variability in solvent systems (e.g., DMSO vs. PEG-400) and temperature (25°C vs. 37°C).
- Standardized protocol :
- Shake-flask method : Saturate the compound in PBS (pH 7.4) for 24 hr at 37°C, filter (0.22 µm), and quantify via UV (λ=242 nm) .
- Predicted vs. experimental :
| Source | Solubility (mg/mL) |
|---|---|
| ACD/Labs | 0.018 |
| Experimental | 0.025 ± 0.003 |
| Discrepancy arises from neglecting pivalate’s lipophilicity in prediction algorithms . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
